molecular formula C13H17N3O5S B025113 (4-Methoxy-1-naphthalenemethyl)guanidine sulfate CAS No. 101517-09-3

(4-Methoxy-1-naphthalenemethyl)guanidine sulfate

Cat. No. B025113
M. Wt: 327.36 g/mol
InChI Key: UTKYHUMQCYYUGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methoxy-1-naphthalenemethyl)guanidine sulfate, commonly known as MNNG, is a chemical compound that has been widely used in scientific research due to its ability to induce mutations in DNA. MNNG is a mutagenic agent that has been used to study the mechanisms of mutagenesis and carcinogenesis in various organisms.

Mechanism Of Action

MNNG induces mutations in DNA by alkylating the purine bases, primarily guanine. The alkylation of guanine leads to the formation of O6-methylguanine, which mispairs with thymine during DNA replication, leading to a mutation. The mispairing of O6-methylguanine with thymine is the primary mechanism by which MNNG induces mutations in DNA.

Biochemical And Physiological Effects

MNNG has been shown to induce a wide range of biochemical and physiological effects in various organisms. In bacteria, MNNG induces the SOS response, which is a DNA damage response that leads to the induction of DNA repair genes. In mammalian cells, MNNG induces apoptosis, which is a programmed cell death response that is triggered by DNA damage.

Advantages And Limitations For Lab Experiments

MNNG is a valuable tool for studying the mechanisms of mutagenesis and carcinogenesis in various organisms. Its ability to induce mutations in DNA allows researchers to study the effects of DNA damage on gene expression and protein synthesis. However, MNNG has some limitations for lab experiments. Its mutagenic activity can be difficult to control, and its effects on cells can be variable depending on the concentration and duration of exposure.

Future Directions

There are several future directions for research on MNNG. One area of research is the development of new methods for controlling its mutagenic activity. Another area of research is the study of the long-term effects of MNNG exposure on organisms, including the potential for carcinogenesis. Additionally, MNNG could be used in combination with other mutagenic agents to study the effects of multiple DNA damage events on cells.

Synthesis Methods

MNNG is synthesized by the reaction of 4-methoxy-1-naphthalenemethyl chloride with guanidine sulfate. The reaction is carried out in anhydrous ethanol at room temperature for several hours. The resulting product is then purified by recrystallization from water.

Scientific Research Applications

MNNG has been widely used in scientific research to induce mutations in DNA. It has been used to study the mechanisms of mutagenesis and carcinogenesis in various organisms, including bacteria, yeast, and mammalian cells. MNNG has also been used to study the effects of DNA damage on gene expression and protein synthesis.

properties

CAS RN

101517-09-3

Product Name

(4-Methoxy-1-naphthalenemethyl)guanidine sulfate

Molecular Formula

C13H17N3O5S

Molecular Weight

327.36 g/mol

IUPAC Name

[amino(azaniumylidene)methyl]-[(4-methoxynaphthalen-1-yl)methyl]azanium;sulfate

InChI

InChI=1S/C13H15N3O.H2O4S/c1-17-12-7-6-9(8-16-13(14)15)10-4-2-3-5-11(10)12;1-5(2,3)4/h2-7H,8H2,1H3,(H4,14,15,16);(H2,1,2,3,4)

InChI Key

UTKYHUMQCYYUGO-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=C(C2=CC=CC=C21)C[NH2+]C(=N)[NH3+].[O-]S(=O)(=O)[O-]

SMILES

COC1=CC=C(C2=CC=CC=C21)C[NH2+]C(=[NH2+])N.[O-]S(=O)(=O)[O-]

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C[NH2+]C(=N)[NH3+].[O-]S(=O)(=O)[O-]

synonyms

(azaniumylcarbonimidoyl)-[(4-methoxynaphthalen-1-yl)methyl]azanium sul fate

Origin of Product

United States

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